molecular formula C22H29Cl3FN3O B13740515 2H-1,4-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride CAS No. 4084-17-7

2H-1,4-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride

Cat. No.: B13740515
CAS No.: 4084-17-7
M. Wt: 476.8 g/mol
InChI Key: QEUKBYHCAKPCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-1,4-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride (CAS: 4196-18-3) is a benzodiazepine derivative with a molecular formula of C₁₉H₁₉ClFN₃O·2HCl and a molecular weight of 432.7 g/mol . Its structure features:

  • A 7-chloro substituent on the benzodiazepine core.
  • An o-fluorophenyl group at position 4.
  • A 3-(diethylamino)propyl chain at position 1.
  • A dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.

This compound shares structural similarities with therapeutic benzodiazepines but is distinguished by its unique substituents, which may influence pharmacokinetics (e.g., bioavailability, half-life) and receptor binding affinity.

Properties

CAS No.

4084-17-7

Molecular Formula

C22H29Cl3FN3O

Molecular Weight

476.8 g/mol

IUPAC Name

3-[7-chloro-5-(2-fluorophenyl)-2-oxo-4,5-dihydro-3H-1,4-benzodiazepin-4-ium-1-yl]propyl-diethylazanium;dichloride

InChI

InChI=1S/C22H27ClFN3O.2ClH/c1-3-26(4-2)12-7-13-27-20-11-10-16(23)14-18(20)22(25-15-21(27)28)17-8-5-6-9-19(17)24;;/h5-6,8-11,14,22,25H,3-4,7,12-13,15H2,1-2H3;2*1H

InChI Key

QEUKBYHCAKPCFT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCN1C(=O)C[NH2+]C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.[Cl-].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS 4196-18-3) 7-Cl, 5-(o-fluorophenyl), 1-(3-(diethylamino)propyl) C₁₉H₁₉ClFN₃O·2HCl 432.7 Dihydrochloride salt; prolonged half-life due to aminoalkyl chain
Clonazepam (CAS 1622-61-3) 7-NO₂, 5-(o-chlorophenyl) C₁₅H₁₀ClN₃O₃ 315.7 Nitro group enhances potency; used for seizures and panic disorders
Methylclonazepam (CAS N/A) 7-NO₂, 5-(2-chlorophenyl), 1-methyl C₁₆H₁₂ClN₃O₃ 329.75 Methyl group reduces metabolic stability compared to aminoalkyl derivatives
Impurity F (EP) (CAS 2886-65-9) 7-Cl, 5-(2-fluorophenyl) C₁₅H₁₀ClFN₂O 304.7 Lacks aminoalkyl chain; likely a metabolite or synthetic intermediate
Bromazepam (CAS 1812-30-2) 7-Br, 5-(2-pyridyl) C₁₄H₁₀BrN₃O 316.16 Pyridyl substituent alters receptor selectivity; used for anxiety

Pharmacokinetic and Physicochemical Differences

Solubility and Stability

  • The dihydrochloride salt in the target compound improves water solubility compared to non-ionic analogues like Bromazepam or Clonazepam .
  • The 3-(diethylamino)propyl chain may prolong the elimination half-life by reducing hepatic metabolism, similar to flurazepam derivatives .

Receptor Binding and Selectivity

  • The o-fluorophenyl group at position 5 may enhance GABA_A receptor affinity compared to Clonazepam’s o-chlorophenyl group, as fluorine’s electronegativity influences binding .
  • The absence of a nitro group (cf.

Clinical and Regulatory Status

  • Unlike Clonazepam (approved for seizures) or Bromazepam (anxiety), the target compound lacks documented therapeutic use, suggesting it may be a preclinical candidate or metabolite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.